molecular formula C4H8N2OS B3050511 N-Nitrosothiomorpholine CAS No. 26541-51-5

N-Nitrosothiomorpholine

Cat. No.: B3050511
CAS No.: 26541-51-5
M. Wt: 132.19 g/mol
InChI Key: OMDNEQQMLDYBTR-UHFFFAOYSA-N
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Description

N-Nitrosothiomorpholine is a compound that has been studied for its carcinogenic properties . It is a yellow-colored, sand-like powder . It is not used or produced commercially in the United States .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-thiomorpholinone with lithium aluminium hydride . The reaction mixture is refluxed for several hours, and the excess metal hydride is decomposed by the cautious addition of ether saturated with water .


Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur . The exact structure can be found in the Carcinogenic Potency Database .


Chemical Reactions Analysis

This compound is known to undergo various chemical reactions. For instance, when heated to decomposition, it emits very toxic fumes of NOx and SOx . It can also be reduced by metals such as zinc and aluminum .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C4H8N2OS and a molar mass of 132.18 . It has a melting point of 35-37 °C and a boiling point of 303.8±35.0 °C .

Scientific Research Applications

Metabolic Processes and Mutagenic Properties

N-Nitrosothiomorpholine has been studied for its mutagenic properties and its role in metabolic processes. For instance, N-Nitroso-2-hydroxymorpholine, a metabolite of N-nitrosodiethanolamine, was identified as mutagenic towards Salmonella typhimurium and suggested to be involved in carcinogenesis (Hecht, 1984). Additionally, N-Nitroso compounds like this compound have been extensively investigated for their genotoxic and carcinogenic potential in various animal species (Bartsch & Montesano, 1984).

Carcinogenicity Studies

Studies have been conducted to assess the carcinogenicity of this compound. For instance, in long-term experiments, rats exposed to nitrosothiomorpholine developed tumors in the esophagus and tongue (Garcia et al., 2004).

Biochemical Interaction and DNA Binding

Research has delved into the biochemical interaction of this compound with DNA. N-nitroso-2-hydroxymorpholine reacted with deoxyguanosine to form specific adducts, suggesting a mechanism for DNA binding by N-nitrosomorpholine and N-nitrosodiethanolamine (Chung & Hecht, 1985).

Nitrosation and Nitric Oxide Studies

The compound's role in nitrosation reactions and its relationship with nitric oxide has also been a subject of study. For example, Feelisch et al. (2002) reported on the presence of nitrosated compounds, including those involving amine and heme nitros(yl)ation reactions, in various biological samples, indicating the multifaceted nature of nitric oxide-mediated nitrosation processes (Feelisch et al., 2002).

Environmental and Health Impact Studies

This compound's environmental presence and health impacts have also been examined. Tricker and Preussmann (1991) discussed the occurrence of nitrosamines like this compound in the diet and their potential as a risk factor for human cancers (Tricker & Preussmann, 1991).

Safety and Hazards

N-Nitrosothiomorpholine is a questionable carcinogen with experimental carcinogenic data . It should be handled as a carcinogen with extreme caution . When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Properties

IUPAC Name

4-nitrosothiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2OS/c7-5-6-1-3-8-4-2-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDNEQQMLDYBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021064
Record name N-Nitrosothiomorpholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.01 [mmHg]
Record name N-Nitrosothiomorpholine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21353
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
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CAS No.

26541-51-5
Record name 4-Nitrosothiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26541-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosothiomorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026541515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosothiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitrosothiomorpholine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9YZ25J66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Nitrosothiomorpholine
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N-Nitrosothiomorpholine
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N-Nitrosothiomorpholine
Reactant of Route 4
N-Nitrosothiomorpholine
Reactant of Route 5
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N-Nitrosothiomorpholine
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N-Nitrosothiomorpholine

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